molecular formula C7H5Br3O2 B1307435 2,4,6-Tribromo-3-methoxyphenol CAS No. 24967-79-1

2,4,6-Tribromo-3-methoxyphenol

Cat. No.: B1307435
CAS No.: 24967-79-1
M. Wt: 360.82 g/mol
InChI Key: ODBNCEKCKHDSOQ-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-methoxyphenol is a useful research compound. Its molecular formula is C7H5Br3O2 and its molecular weight is 360.82 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

Research by Varfolomeev et al. (2010) explored the thermochemical properties of methoxyphenols, including 2,4,6-tribromo-3-methoxyphenol. Their studies included thermodynamic properties like enthalpies of formation and vaporization. They also examined intermolecular and intramolecular hydrogen bonding in these compounds, using techniques like Fourier transform infrared spectroscopy and density functional theory calculations (Varfolomeev et al., 2010).

Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) synthesized a series of compounds, including this compound derivatives, to study their inhibition of human carbonic anhydrase isozymes. They found these compounds to be promising carbonic anhydrase inhibitors, which could potentially be used in the treatment of conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Pyrolysis and Biomass Indicators

Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass, particularly in studying the chemical changes in lignin during hydrothermal alteration. Their study focused on the closed system pyrolysis of methoxyphenols like this compound (Vane & Abbott, 1999).

Dietary Exposure and Environmental Impact

A study by Fujii et al. (2014) analyzed human exposure to organohalogen contaminants, including this compound, in diet and its concentrations in breast milk and serum. They found differential partitioning of these compounds between breast milk and serum, suggesting varied pharmacokinetic and exposure routes (Fujii et al., 2014).

Radical Scavenging Activities

Research by Alaşalvar et al. (2014) explored the radical scavenging activities of compounds including this compound derivatives. Their findings showed these compounds' potential as antioxidants, with notable activities in various assays (Alaşalvar et al., 2014).

Electrochemical Oxidation in Aqueous-Alcoholic Media

A study by Markova et al. (2015) focused on the electrooxidation of this compound, providing insights into the compound's behavior and potential applications in various industrial processes (Markova et al., 2015).

Safety and Hazards

2,4,6-Tribromo-3-methoxyphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s also harmful if swallowed . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

2,4,6-Tribromo-3-methoxyphenol plays a significant role in biochemical reactions, particularly due to its brominated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . Additionally, it is known to be degraded by Bacillus sp. GZT strain via reductive bromination

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 cells, a related compound, 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether, induces apoptosis through the down-regulation of Bcl-2 protein expression and the cleavage of caspase-3 substrates . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The hydroxyl group on the benzene ring increases the electron density, making the compound more reactive to electrophiles . This reactivity allows it to participate in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo oxidative degradation and reductive bromination further illustrates its complex molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Microbial metabolism of products treated with this compound can produce 2,4,6-tribromoanisole, which has a musty odor . This indicates that the compound undergoes significant changes over time, affecting its biochemical properties and interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, it is used as a fungicide and wood preservative, but its high-dose exposure can lead to toxicity . Understanding the dosage effects is crucial for its safe and effective application in various fields.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s degradation by Bacillus sp. GZT strain via reductive bromination is a key metabolic pathway . Additionally, its microbial metabolism can produce 2,4,6-tribromoanisole, indicating its involvement in complex biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. For example, it is known to be transported and distributed in horticultural products such as apples, raspberries, and fodder maize for cattle feed . This highlights its ability to move within biological systems and its potential impact on different organisms.

Properties

IUPAC Name

2,4,6-tribromo-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBNCEKCKHDSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393499
Record name 2,4,6-tribromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24967-79-1
Record name 2,4,6-tribromo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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